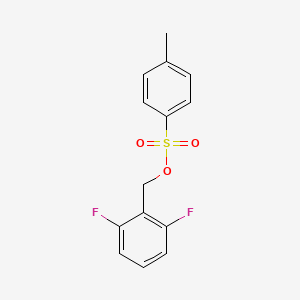
2-Amino-3,3-difluoropropan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-3,3-difluoropropan-1-ol is an organic compound with the molecular formula C3H7F2NO It is a fluorinated amino alcohol, which means it contains both an amino group (-NH2) and a hydroxyl group (-OH) attached to a carbon chain that includes fluorine atoms
準備方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-amino-3,3-difluoropropan-1-ol involves the reaction of 3-amino-2,2-difluoropropan-1-ol with various reagents. For example, a solution of 3-amino-2,2-difluoropropan-1-ol in a mixture of tetrahydrofuran (THF) and water can be reacted with di-tert-butyl dicarbonate (Boc2O) at 0°C. The reaction mixture is then stirred at room temperature for 16 hours .
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
2-Amino-3,3-difluoropropan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield aldehydes or ketones, while reduction of the amino group can produce primary amines.
科学的研究の応用
2-Amino-3,3-difluoropropan-1-ol has a wide range of scientific research applications, including:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-amino-3,3-difluoropropan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological processes and lead to specific effects, depending on the context of its use .
類似化合物との比較
Similar Compounds
3-Amino-2,2-difluoropropan-1-ol: This compound is structurally similar but differs in the position of the fluorine atoms.
1,3-Difluoro-2-propanol: Another related compound, used as a rodenticide and metabolic poison.
Uniqueness
2-Amino-3,3-difluoropropan-1-ol is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its fluorinated structure enhances its stability and reactivity, making it valuable in various research and industrial applications.
特性
分子式 |
C3H7F2NO |
|---|---|
分子量 |
111.09 g/mol |
IUPAC名 |
2-amino-3,3-difluoropropan-1-ol |
InChI |
InChI=1S/C3H7F2NO/c4-3(5)2(6)1-7/h2-3,7H,1,6H2 |
InChIキー |
MCLRDRPCZXKUTE-UHFFFAOYSA-N |
正規SMILES |
C(C(C(F)F)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-amino-4-methylpentyl)-N-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulene-7-carboxamide hydrochloride](/img/structure/B13554923.png)

![Tert-butyl 3-hydroxy-8-oxa-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B13554931.png)
![2-Amino-3-[4-(propan-2-yl)phenyl]propan-1-ol](/img/structure/B13554942.png)
![7-Bromo-4-hydrazinylthieno[3,2-d]pyrimidine](/img/structure/B13554955.png)
![6-[(Piperidin-4-yl)methyl]pyridin-2-aminedihydrochloride](/img/structure/B13554956.png)

![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-b]pyridazine](/img/structure/B13554963.png)

![6-(3-Chloro-2-fluorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13554977.png)



![2-Methyl-4-[(oxiran-2-yl)methoxy]-1,3-benzoxazole](/img/structure/B13555001.png)
